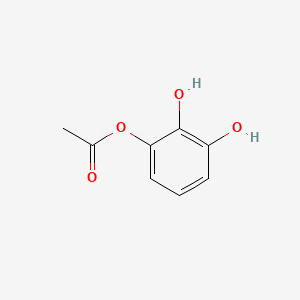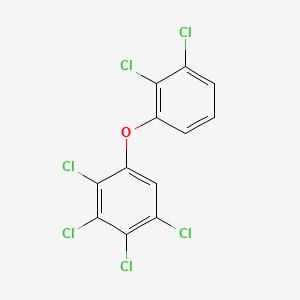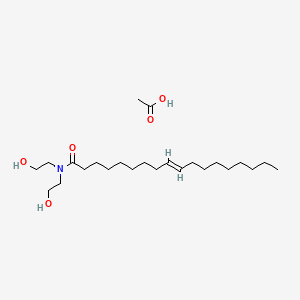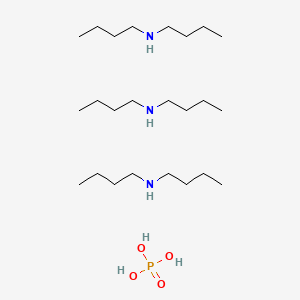
Pyrogallol 1-acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Pyrogallol 1-acetate can be synthesized through the acetylation of pyrogallol. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to ensure selective acetylation of one hydroxyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
Pyrogallol 1-acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: The compound can be reduced to regenerate pyrogallol.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used to substitute the acetyl group, depending on the desired product.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Pyrogallol.
Substitution: Various substituted pyrogallol derivatives.
科学的研究の応用
Chemistry
Pyrogallol 1-acetate is used as a precursor in the synthesis of complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential antioxidant properties. It is used in assays to evaluate the antioxidant capacity of various compounds.
Medicine
The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases associated with oxidative stress.
Industry
In the industrial sector, this compound is used in the production of dyes, photographic developers, and other specialty chemicals.
作用機序
The mechanism of action of pyrogallol 1-acetate involves its ability to scavenge free radicals and inhibit oxidative processes. The compound interacts with reactive oxygen species, neutralizing them and preventing cellular damage. This antioxidant activity is mediated through the donation of hydrogen atoms from the hydroxyl groups, which stabilizes the free radicals.
類似化合物との比較
Similar Compounds
Pyrogallol: The parent compound, known for its strong antioxidant properties.
Phloroglucinol: Another trihydroxybenzene derivative with similar chemical properties but different hydroxyl group positions.
Gallic Acid: A trihydroxybenzoic acid with similar antioxidant activity.
Uniqueness
Pyrogallol 1-acetate is unique due to its acetylated hydroxyl group, which imparts different reactivity and solubility properties compared to its parent compound and other similar compounds. This modification allows for selective reactions and applications that are not possible with the unmodified pyrogallol.
特性
CAS番号 |
74449-64-2 |
|---|---|
分子式 |
C8H8O4 |
分子量 |
168.15 g/mol |
IUPAC名 |
(2,3-dihydroxyphenyl) acetate |
InChI |
InChI=1S/C8H8O4/c1-5(9)12-7-4-2-3-6(10)8(7)11/h2-4,10-11H,1H3 |
InChIキー |
CMDMZSWWXQSHAY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC=CC(=C1O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-O-[(3R)-nonan-3-yl] 1-O-[(2R)-2-propylhexyl] pentanedioate](/img/structure/B12672354.png)


![4,4'-Methylenebis[6-(tert-butyl)-1,1,3,3-tetramethylindan-5-OL]](/img/structure/B12672372.png)








